Butyldimethyl(dimethylamino)silane

Organic Synthesis Protecting Group Chemistry Hydrolytic Stability

Traditional silylation with TBSCl liberates HCl, degrading acid-labile substrates and compromising multi-step synthetic yield. Butyldimethyl(dimethylamino)silane (CAS 181231-67-4) eliminates this risk by releasing benign dimethylamine. • Acid-compatible protection: Preserves acetals, epoxides, enol ethers, and phosphoramidites during silylation • 20,000× greater hydrolytic stability: TBS ethers remain intact through extended reaction sequences and aqueous workups vs. TMS ethers • Reliable handling: Liquid form at ≥96% purity; moderate moisture sensitivity (rating 7) simplifies dispensing compared to fuming chloro-silanes

Molecular Formula C8H21NSi
Molecular Weight 159.34 g/mol
CAS No. 181231-67-4
Cat. No. B069696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyldimethyl(dimethylamino)silane
CAS181231-67-4
Molecular FormulaC8H21NSi
Molecular Weight159.34 g/mol
Structural Identifiers
SMILESCCCC[Si](C)(C)N(C)C
InChIInChI=1S/C8H21NSi/c1-6-7-8-10(4,5)9(2)3/h6-8H2,1-5H3
InChIKeyAKWXSZZKOUAVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyldimethyl(dimethylamino)silane (CAS 181231-67-4): A Trialkylsilyl Blocking Agent for Selective Hydroxyl Protection


Butyldimethyl(dimethylamino)silane (CAS 181231-67-4) is a trialkylsilyl (TBS) blocking agent belonging to the (dimethylamino)silane class . This organosilicon compound, also known as N-[butyl(dimethyl)silyl]-N-methylmethanamine, exhibits the molecular formula C8H21NSi and a molecular weight of 159.34 g/mol . It is a colorless liquid at room temperature with a boiling point of 47–49°C at 12 mmHg and a density of 0.772 g/mL . Its primary function is as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids, where it introduces the tert-butyldimethylsilyl (TBS) moiety with the concomitant release of dimethylamine rather than corrosive hydrogen chloride .

Why Butyldimethyl(dimethylamino)silane Cannot Be Replaced by Generic Silylating Agents


Silyl protecting groups are not interchangeable. Their utility is governed by a finely balanced interplay of hydrolytic stability, steric bulk, and deprotection orthogonality. While reagents such as trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) may seem analogous, they differ fundamentally in both the byproducts generated and the stability of the resulting silyl ethers. For instance, the tert-butyldimethylsilyl (TBS) ether is approximately 20,000 times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ether under acidic conditions [1]. Furthermore, chloro-based silylating agents liberate HCl, a potent nucleophile and acid catalyst that is incompatible with acid-sensitive substrates, whereas (dimethylamino)silanes like butyldimethyl(dimethylamino)silane release the benign amine dimethylamine . Such differences directly impact synthetic yield, purification efficiency, and substrate compatibility, making generic substitution a significant risk.

Quantitative Differentiation Evidence for Butyldimethyl(dimethylamino)silane vs. Common Silylating Agents


Hydrolytic Stability: TBS Ethers Are 20,000× More Stable Than TMS Ethers

The tert-butyldimethylsilyl (TBS) group introduced by butyldimethyl(dimethylamino)silane confers dramatically greater hydrolytic resistance than the widely used trimethylsilyl (TMS) group. Under acidic conditions, the relative resistance of silyl ethers to hydrolysis is quantified as TMS (1), TES (64), TBS (20,000), TIPS (700,000), and TBDPS (5,000,000) [1]. This means a TBS-protected alcohol withstands aqueous acidic workup conditions 20,000 times longer than its TMS counterpart, a critical advantage during multi-step syntheses where intermediate stability is paramount.

Organic Synthesis Protecting Group Chemistry Hydrolytic Stability

Byproduct Advantage: Dimethylamine Release vs. Hydrogen Chloride

Butyldimethyl(dimethylamino)silane reacts with hydroxyl groups to form the TBS ether while liberating dimethylamine, a volatile amine base . In stark contrast, the more common silylating agent tert-butyldimethylsilyl chloride (TBSCl, CAS 18162-48-6) releases hydrogen chloride (HCl) upon reaction . HCl is a strong acid that can catalyze unwanted side reactions, promote epimerization of stereocenters, and corrode equipment. Dimethylamine, being a base, neutralizes any adventitious acid and is readily removed under reduced pressure or mild aqueous wash. The Gelest datasheet explicitly notes this reagent is a "Highly reactive reagent for bonded phases without acidic byproduct" .

Acid-Sensitive Substrates Silylation Methodology Byproduct Management

Moderate Moisture Sensitivity (Rating 7) for Practical Handling

Gelest assigns butyldimethyl(dimethylamino)silane a Hydrolytic Sensitivity rating of 7, defined as "reacts slowly with moisture/water" . In contrast, trimethylsilyl chloride (TMSCl, CAS 75-77-4) and many chloro-silanes are classified as Hydrolytic Sensitivity 8, meaning they "react rapidly with moisture, water, protic solvents" and often fume upon exposure to ambient air . This reduced moisture sensitivity translates to easier handling on the benchtop, less stringent inert atmosphere requirements during set-up, and reduced risk of exothermic decomposition or HCl fume release upon accidental exposure.

Reagent Handling Moisture Sensitivity Laboratory Safety

Liquid Physical State and Optimized Boiling Point for Purification

Butyldimethyl(dimethylamino)silane is a liquid at room temperature with a boiling point of 47–49°C at 12 mmHg and a density of 0.772 g/mL . In contrast, the chloro analog TBSCl (CAS 18162-48-6) is a solid with a melting point of 86–89°C and a boiling point of 125°C at 760 mmHg . The liquid form of the (dimethylamino)silane simplifies accurate volumetric dispensing and avoids the need for solvent dissolution prior to addition. Furthermore, its lower boiling point under reduced pressure (47–49°C vs. 125°C) permits removal of excess reagent via gentle vacuum evaporation without exposing the protected product to elevated temperatures that could cause decomposition. The triethylsilyl analog (TESCl, CAS 994-30-9) boils at 142–144°C, requiring even harsher conditions for removal .

Physical Properties Purification Process Chemistry

Optimal Application Scenarios for Butyldimethyl(dimethylamino)silane Based on Quantitative Evidence


Protection of Acid-Sensitive Alcohols in Complex Natural Product Synthesis

In multi-step total synthesis, protecting groups must survive acidic and basic conditions while being orthogonal to other protecting groups. The 20,000-fold greater hydrolytic stability of TBS ethers relative to TMS ethers [1] ensures the protected alcohol remains intact during extended reaction sequences and aqueous workups. Simultaneously, the release of dimethylamine rather than HCl prevents acid-catalyzed decomposition of sensitive functionalities such as acetals, epoxides, and enol ethers. This dual advantage makes butyldimethyl(dimethylamino)silane the reagent of choice for installing TBS protection on acid-labile substrates.

Derivatization of Polar Analytes for Gas Chromatography-Mass Spectrometry (GC-MS)

Silylation with butyldimethyl(dimethylamino)silane converts polar hydroxyl, amine, and carboxyl groups into volatile, thermally stable TBS derivatives [1]. Compared to TMS derivatives, TBS derivatives exhibit greater hydrolytic stability , reducing on-column degradation and improving chromatographic reproducibility. The moderate moisture sensitivity (rating 7) simplifies sample preparation compared to highly fuming chloro-silanes, while the liquid form facilitates precise micro-volume addition for derivatization workflows .

Surface Modification for Hydrophobic Coatings and Chromatographic Stationary Phases

The (dimethylamino)silane functionality reacts efficiently with surface hydroxyl groups on silica and glass to form covalently bound TBS layers [1]. The absence of acidic byproducts prevents surface etching and maintains pore structure integrity. The moderate reactivity with moisture allows for controlled monolayer formation without the rapid polymerization seen with more sensitive chloro-silanes, leading to more uniform and reproducible surface coverage.

2'-O-Protection in Oligoribonucleotide Synthesis

The TBS group is a widely employed 2'-O-protecting group in RNA synthesis because it balances stability during chain elongation with clean removal under fluoride conditions [1]. Butyldimethyl(dimethylamino)silane offers a non-acidic route to install this critical protecting group, avoiding the risk of depurination or phosphoramidite degradation associated with TBSCl-derived HCl . Its liquid handling properties also support automated oligonucleotide synthesizer workflows.

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